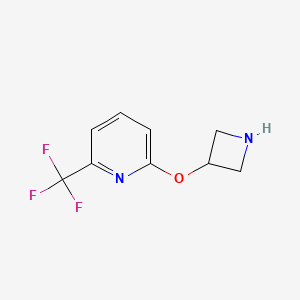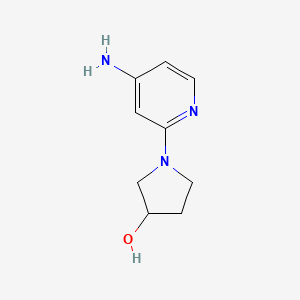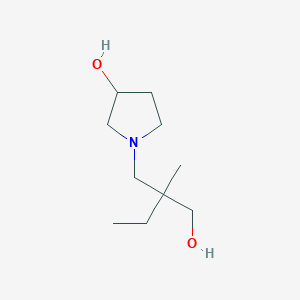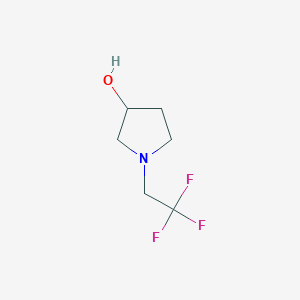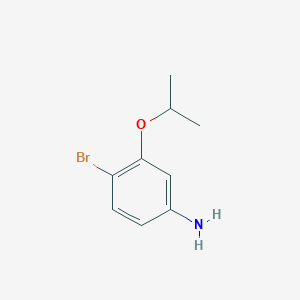
4-Bromo-3-isopropoxyaniline
Vue d'ensemble
Description
4-Bromo-3-isopropoxyaniline is a solid compound with a light yellow to beige color. It has a molecular formula of C9H12BrNO .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-isopropoxyaniline consists of a bromine atom (Br), an isopropoxy group (iPrO), and an amine group (NH2) attached to a benzene ring . The average mass of the molecule is 230.102 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-isopropoxyaniline are not detailed in the retrieved data, bromoanilines like this compound can undergo various reactions. For instance, 4-Bromoaniline can be used in the Sandmeyer reaction, which involves treatment with concentrated sulfuric acid and sodium nitrite, then potassium iodide .Applications De Recherche Scientifique
Crystal Structure Analysis
4-Bromo-3-isopropoxyaniline and similar bromoaniline derivatives are significant in crystal structure analysis. Dey and Desiraju (2004) found that 4-(4′-Iodo)phenoxyaniline, closely related to 4-Bromo-3-isopropoxyaniline, is isostructural with its bromo, chloro, and ethynyl counterparts, emphasizing the structural similarity and the concept of supramolecular equivalence among these compounds (Dey & Desiraju, 2004).
Chemical Synthesis and Transformations
4-Bromo-3-isopropoxyaniline is utilized as an intermediate in the synthesis of various chemicals. Lamberth et al. (2014) used a related compound, 2,2,3-Tribromopropanal, for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates were further processed into 3-bromoquinolin-6-ols, highlighting the compound's role in complex chemical syntheses (Lamberth et al., 2014).
Exploration of Non-Linear Optical Properties
Rizwan et al. (2021) synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, closely related to 4-Bromo-3-isopropoxyaniline, and explored their non-linear optical properties. This study sheds light on the structural characteristics and reactivity descriptors of these compounds, underlining the compound's potential in the field of material sciences (Rizwan et al., 2021).
Medicinal Chemistry and Drug Synthesis
In the field of medicinal chemistry, 4-Bromo-3-isopropoxyaniline derivatives are used for synthesizing compounds with potential therapeutic applications. Das et al. (2015) synthesized 4-bromo spiro-isoxazolines, which showed considerable antitumor activities in breast and prostate cancer cell lines, indicating the compound's significance in drug development (Das et al., 2015).
Role in Semiconducting Polymer Blends
4-Bromo-3-isopropoxyaniline is used in the manufacture of semiconducting polymer blends. Liu et al. (2012) highlighted the use of 4-bromoanisole, a related compound, as a processing additive to control the phase separation and purity of organic photovoltaic devices, indicating the compound's role in enhancing the efficiency of semiconducting materials (Liu et al., 2012).
Propriétés
IUPAC Name |
4-bromo-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESMYFMQFQGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-isopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

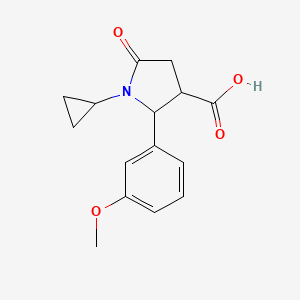
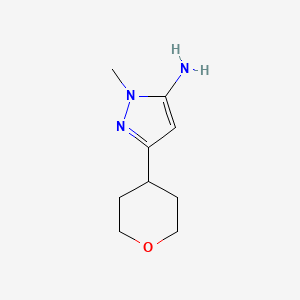
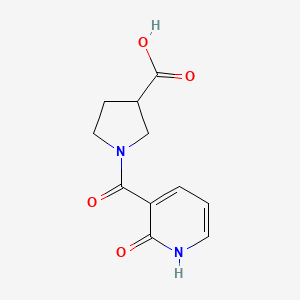
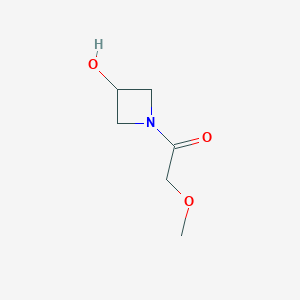
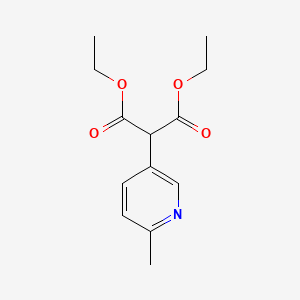
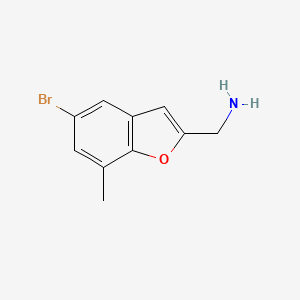
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
